2-ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

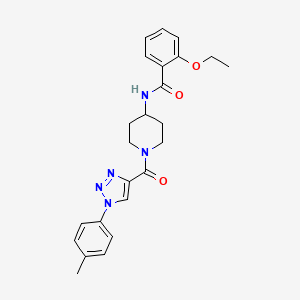

This compound features a benzamide core substituted with a 2-ethoxy group, linked via an amide bond to a piperidin-4-yl moiety. The piperidine ring is further functionalized with a 1,2,3-triazole-4-carbonyl group bearing a p-tolyl (4-methylphenyl) substituent. The ethoxy group enhances lipophilicity, while the triazole and p-tolyl groups may contribute to π-π stacking and hydrophobic interactions in biological targets .

Properties

IUPAC Name |

2-ethoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-3-32-22-7-5-4-6-20(22)23(30)25-18-12-14-28(15-13-18)24(31)21-16-29(27-26-21)19-10-8-17(2)9-11-19/h4-11,16,18H,3,12-15H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDFIROPOCMSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

Formation of the Triazole Ring: : This can be achieved using a "click chemistry" approach, where azides react with alkynes in the presence of a copper catalyst.

Introduction of the Benzamide Core: : This step might involve an amidation reaction where an amine reacts with a carboxylic acid derivative.

Incorporation of the Piperidine Ring: : This could be added via a nucleophilic substitution or reductive amination.

Addition of the Ethoxy Group: : The final step may involve etherification or direct introduction of the ethoxy group using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory procedures, utilizing reactors and optimized conditions for higher yields. Techniques like flow chemistry could be employed to streamline and enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions:

Oxidation: : Reacts with oxidizing agents to potentially form N-oxides or other oxidized derivatives.

Reduction: : Can be reduced under hydrogenation conditions to saturate any unsaturated bonds.

Substitution: : The benzamide and triazole moieties might undergo electrophilic or nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: : Use of agents like hydrogen peroxide or potassium permanganate.

Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: : Reagents like alkyl halides, amines, or acids can be used under varying conditions, such as reflux or microwave-assisted synthesis.

Major Products

The reactions can yield several products depending on the reaction pathway:

Oxidation products might include hydroxylated derivatives.

Reduction could lead to more saturated analogs.

Substitution reactions can result in derivatives with different functional groups attached to the benzamide or triazole ring.

Scientific Research Applications

2-Ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has garnered interest in various fields:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Studied for its potential interaction with biological targets, such as enzymes or receptors.

Industry: : Possible uses in creating new materials or as a catalyst in chemical processes.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its application:

Biological Targets: : It may bind to specific proteins or enzymes, altering their activity.

Pathways: : It could modulate signaling pathways by interacting with cellular receptors or ion channels.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound 8a (N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide):

The 3-(trifluoromethyl) substituent introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the electron-donating 2-ethoxy group in the target compound. This modification is associated with improved enzyme inhibition potency in kinase targets .- The nitro group may act as a prodrug motif, contrasting with the ethoxy group’s role in modulating lipophilicity .

Triazole and Aromatic Modifications

- 3-Chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: Replacing the p-tolyl group with a 3,4-dimethylphenyl substituent increases steric bulk and alters π-stacking interactions.

Benzoyl Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]benzamide):

While lacking a triazole, this opioid analog shares the benzamide-piperidine scaffold. The phenylethyl group on piperidine is critical for µ-opioid receptor binding, suggesting the target compound’s triazole-p-tolyl moiety may explore alternative receptor interactions .

Piperidine Functionalization

- 2,3-Dimethoxy-N-[1-(4-fluorobenzyl)-piperidin-4-yl]benzamide :

The 4-fluorobenzyl group introduces electronegativity, enhancing binding to serotonin or dopamine receptors. The absence of a triazole reduces conformational rigidity compared to the target compound .

Structural and Pharmacological Implications

Biological Activity

The compound 2-ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel hybrid molecule that incorporates a 1,2,3-triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of the compound involves several key steps:

- Formation of the Triazole Ring : The triazole ring is synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This method is favored due to its efficiency and the mild conditions required.

- Coupling with Piperidine : The triazole derivative is then coupled with a piperidine moiety to enhance its biological activity.

- Final Modification : The introduction of the ethoxy group and benzamide functionality occurs through standard organic reactions such as acylation.

Biological Activity Overview

The biological activities of compounds containing the 1,2,3-triazole scaffold have been extensively studied. Key findings regarding the biological activity of this compound include:

Anticancer Activity

Research has indicated that triazole-containing compounds exhibit significant anticancer properties. For instance:

- A study demonstrated that triazole derivatives displayed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM against specific cancer cell lines .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 2-Ethoxy-N-(...) | HCT-116 (Colon) | 6.2 |

| 2-Ethoxy-N-(...) | T47D (Breast) | 27.3 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

- A series of studies have identified that triazole derivatives possess potent activity against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range.

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, compounds with triazole moieties have been reported to exhibit anti-inflammatory effects. This can be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

Several case studies have highlighted the efficacy of triazole-containing compounds in therapeutic applications:

-

Case Study on Anticancer Efficacy :

- A compound similar in structure was tested against multiple cancer types in vitro and exhibited selective cytotoxicity towards tumor cells while sparing normal cells.

- The mechanism was linked to apoptosis induction through mitochondrial pathways.

-

Case Study on Antimicrobial Activity :

- A related triazole derivative was evaluated for its antibacterial properties against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations less than 10 μg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.